

Absolute Configuration & Biological Activity of Mequitamium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mequitamium Iodide

CAS No.: 101396-42-3

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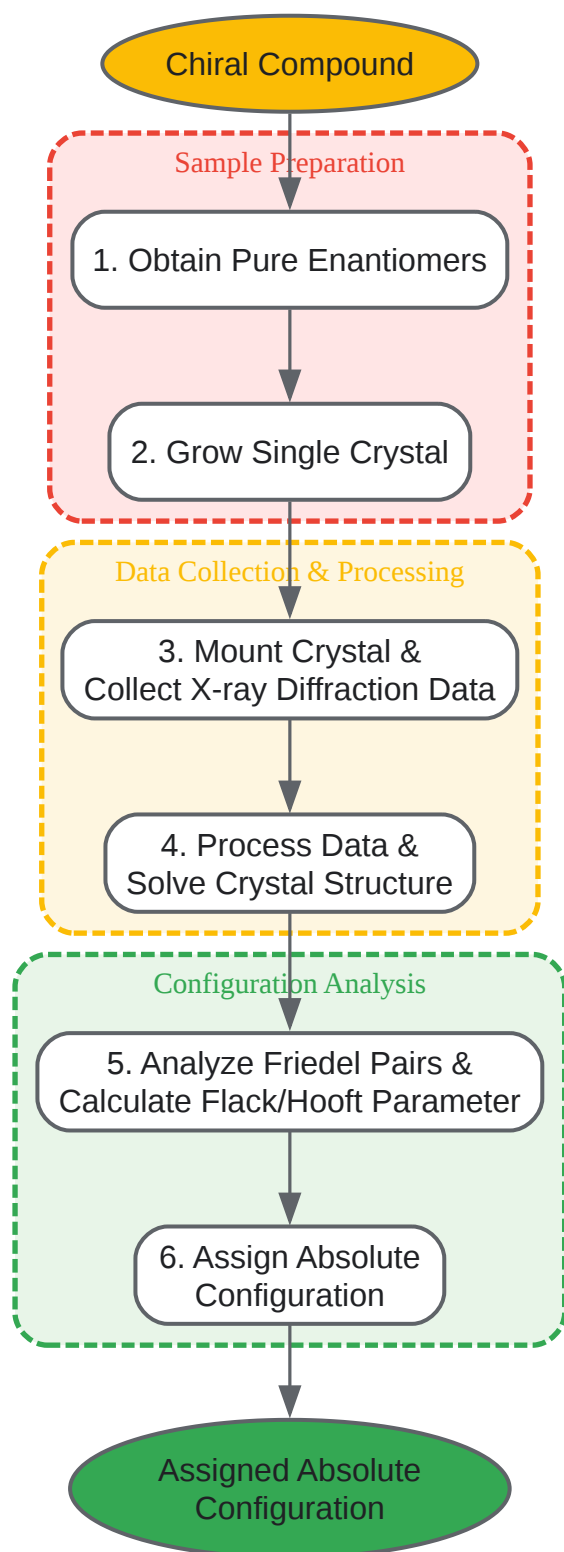
The table below summarizes the key findings from the identified study concerning the enantiomers of **Mequitamium Iodide** [1].

Property	(+)-(S)-Enantiomer	(-)-(R)-Enantiomer
Chemical Name	(+)-(S)-1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide	(-)-(R)-1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide
Absolute Configuration	S	R
Histamine Antagonist Potency	10-fold more potent	Baseline potency
Antimuscarinic Activity (in vitro)	Equally active	Equally active
Determination Method	X-ray crystallographic analysis	-

Property	(+)-(S)-Enantiomer	(-)-(R)-Enantiomer
Key Insight from Modeling	Can adopt a conformation similar to receptor binding conformers of classical antihistamines	-

Experimental Protocol for Absolute Configuration Determination

The following workflow outlines the general procedure for determining the absolute configuration of a chiral compound like **Mequitamium Iodide** using single-crystal X-ray diffraction (SCXRD), synthesizing information from the search results [1] [2] [3]. The specific protocol from the 1994 study involved a chiral chromatographic resolution of the precursor mequitazine before crystallization and analysis [1].



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Protocol Details

- **Sample & Crystal Preparation:** The enantiomers of **Mequitamium Iodide** were prepared by **chiral chromatographic resolution** of the precursor mequitazine, followed by crystallization to obtain a single crystal suitable for X-ray analysis [1]. For compounds containing only light atoms (C, H, N, O), the **heavy atom method** is often employed. This involves forming a co-crystal with a heavier atom (e.g., iodine or bromine) to enhance the anomalous scattering effect necessary for absolute configuration determination [2].
- **Data Collection:** A single crystal is mounted and exposed to a monochromatic X-ray beam. The crystal is rotated, and the intensities of the diffracted beams are measured, capturing numerous **Friedel pairs** (reflections h,k,l and $-h,-k,-l$). The quality of this data is critical [2] [3].
- **Structure Solution and Refinement:** The collected data is processed to solve the initial crystal structure. The structure is then refined to fit the observed diffraction data [3].
- **Absolute Configuration Assignment:** The determination relies on the **anomalous dispersion effect** caused by heavier atoms in the crystal. The difference in intensity between Friedel pairs is used to calculate the **Flack or Hooft parameter**, a statistical indicator that distinguishes between the correct enantiomer and its mirror image. A parameter close to 0 confirms the correct assignment, while a value near 1 indicates the inverted structure is correct [2].

Application Notes for Researchers

- **Importance in Drug Development:** Establishing absolute configuration is crucial for chiral pharmaceuticals like **Mequitamium Iodide** because enantiomers can have vastly different pharmacological profiles, as demonstrated by the 10-fold difference in histamine antagonist potency [1].
- **Overcoming the "Light Atom" Problem:** The heavy atom co-crystallization method is a powerful strategy for determining the absolute configuration of organic molecules that lack strongly scattering atoms, thereby overcoming limitations in the natural anomalous dispersion effect [2].
- **Software Tools:** Specialized software like **AUSPEX** can be used for the statistical analysis of X-ray diffraction data to identify and diagnose problems that may affect the quality and reliability of the data before structure determination [4].

Recommendations for Further Research

The core study on **Mequitamium Iodide** is from 1994. To acquire the most up-to-date information, I suggest you:

- **Search specialized databases** like the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB) if the compound is bound to a protein.
- **Consult recent review articles** on the determination of absolute configuration using modern X-ray techniques.
- **Explore scientific literature** using platforms like PubMed and Scopus with keywords such as "modern X-ray crystallography absolute configuration" or "Flack parameter best practices".

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